Product packaging for (S)-Piperidin-3-ylmethanol hydrochloride(Cat. No.:CAS No. 1125551-75-8)

(S)-Piperidin-3-ylmethanol hydrochloride

Katalognummer: B1401391
CAS-Nummer: 1125551-75-8
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: VLFTUQPTEOPYGV-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(S)-Piperidin-3-ylmethanol hydrochloride is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmaceuticals, known to enhance druggability, improve pharmacokinetic properties, and facilitate transport through biological membranes . This enantiomerically pure compound is primarily utilized in the synthesis and exploration of novel bioactive molecules. Its applications are particularly significant in the development of potential therapeutic agents for central nervous system (CNS) conditions and oncological diseases, as piperidine derivatives are frequently active in these areas . Researchers employ this chiral synthon in structure-activity relationship (SAR) studies to investigate how the stereochemistry and substitution patterns on the piperidine ring modulate biological activity and molecular recognition with target proteins . The compound's structure allows it to be adapted to the steric demands of binding pockets, making it a versatile template for designing potent and selective ligands . While specific mechanistic studies on this exact compound are not extensively detailed in the literature, related piperidine-3-ylmethanol derivatives are investigated for their interactions with neurotransmitter receptors and enzymes, providing crucial insights for lead optimization in pharmaceutical development . This product is intended for research purposes by professional laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1401391 (S)-Piperidin-3-ylmethanol hydrochloride CAS No. 1125551-75-8

Eigenschaften

IUPAC Name

[(3S)-piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFTUQPTEOPYGV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743572
Record name [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125551-75-8
Record name [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Asymmetric Synthesis and Chiral Resolution

  • The parent alcohol, (S)-piperidin-3-ylmethanol, is often synthesized via asymmetric reduction or chiral resolution of racemic mixtures. The hydrochloride salt is formed by treating the alcohol with hydrochloric acid.

Reduction of Piperidin-3-one

  • A common method involves the reduction of (S)-piperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride under inert atmosphere and reflux conditions to yield (S)-piperidin-3-ylmethanol.
  • The resulting alcohol is then converted to the hydrochloride salt by acid treatment.

Industrial Scale Considerations

  • Industrial production optimizes reducing agents and reaction parameters for cost-effectiveness and yield.
  • Continuous flow reactors and automation enhance reproducibility and scalability.

Detailed Synthetic Procedures

Step Description Reagents/Conditions Outcome
1 Reduction of (S)-piperidin-3-one to (S)-piperidin-3-ylmethanol Sodium borohydride or lithium aluminum hydride, inert atmosphere, reflux Chiral alcohol intermediate
2 Formation of hydrochloride salt Treatment with hydrochloric acid (S)-Piperidin-3-ylmethanol hydrochloride

Advanced Synthetic Approaches from Patent Literature

Chiral Catalyst-Assisted Synthesis

  • Improved processes involve reacting substituted acrylaldehydes with amido-malonate compounds in the presence of chiral catalysts such as diphenylprolinol derivatives.
  • Molecular sieves or dehydrating agents are used to enhance reaction efficiency.
  • Subsequent reduction steps yield N-protected (S)-piperidin-3-ylmethanol derivatives, which can be converted to the target compound.

Grignard Reaction-Based Routes

  • A multi-step synthesis includes:
    • Grignard reaction of N-protected 3-piperidone with phenyl magnesium halide to form 3-hydroxy-3-phenylpiperidine.
    • Elimination and hydrogenation steps catalyzed by transition metals.
    • Deprotection and chiral resolution to isolate the (S)-enantiomer.

Alternative Synthetic Methodologies

  • One-step synthesis involving N-cyanoethyl piperidinyl derivatives reacting with chiral amino alcohols under palladium chloride catalysis in chlorobenzene has been reported.
  • This method yields the hydrochloride salt directly with moderate yield (~30%) and high purity after chromatographic purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reduction of (S)-piperidin-3-one Sodium borohydride, LiAlH4 Inert atmosphere, reflux Straightforward, well-established Requires chiral starting material
Chiral catalyst asymmetric synthesis Diphenylprolinol derivatives, molecular sieves Controlled temperature, dehydrating agents High enantiomeric purity, scalable Complex catalyst preparation
Grignard reaction route Phenyl magnesium halide, Pd catalyst Low temperature, inert atmosphere Versatile, allows functionalization Multi-step, requires protection/deprotection
One-step palladium-catalyzed synthesis N-cyanoethyl piperidinyl, D-benzene glycinol Chlorobenzene solvent, PdCl2 catalyst Simple operation Moderate yield, specialized reagents

Research Findings and Analytical Data

  • Enantiomeric purity exceeding 99% can be achieved via chiral catalyst-assisted synthesis.
  • Yields vary by method; asymmetric catalytic routes report yields around 75%, while one-step palladium catalysis yields approximately 30%.
  • Analytical techniques such as TLC, column chromatography, and X-ray diffraction confirm purity and structure.
  • Molecular weight of this compound is 151.63 g/mol with molecular formula C6H14ClNO.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Piperidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidin-3-one or piperidin-3-aldehyde.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-Piperidin-3-ylmethanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse chemical entities.

Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Further reduction to yield different derivativesSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Hydroxyl group can be replaced with other functional groupsThionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, potentially influencing physiological processes.

Medicine

Research has indicated that this compound may have therapeutic potential in developing new medications. Its derivatives are being investigated for their effects on neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression.

Case Studies

  • A study exploring the interaction of (S)-Piperidin-3-ylmethanol derivatives with serotonin receptors demonstrated promising results in modulating serotonin levels, which is crucial for mood regulation .
  • Another investigation focused on the compound's potential as a precursor in synthesizing novel anticonvulsant drugs, highlighting its relevance in neuropharmacology .

Industry

In industrial applications, this compound is used in producing various chemical intermediates and active pharmaceutical ingredients (APIs). Its role as a chiral building block is essential for synthesizing enantiopure compounds that are crucial in pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-Piperidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following table highlights key structural analogues of (S)-piperidin-3-ylmethanol hydrochloride, ranked by molecular similarity scores (0–1 scale, where 1 indicates identical structures):

Compound Name CAS Number Molecular Formula Key Structural Feature Similarity Score Reference
This compound 112257-24-6 C$6$H${14}$ClNO Hydroxymethyl at 3-position, (S)-configuration 1.00
4-(Hydroxymethyl)piperidin-4-ol hydrochloride 144539-77-5 C$6$H${14}$ClNO$_2$ Hydroxymethyl and hydroxyl at 4-position 0.86
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride 1956435-41-8 C$7$H${16}$ClNO Methyl and hydroxymethyl at 3-position 0.96
Unnamed analogue 373603-88-4 N/A Likely positional isomer 0.96
4-(Diphenylmethoxy)piperidine hydrochloride N/A C${18}$H${22}$ClNO Bulky diphenylmethoxy group at 4-position N/A

Key Observations :

  • The similarity score of 0.96 suggests near-identical core structures but divergent functionalization .
  • Functional Group Positioning : 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (similarity score 0.86) demonstrates how hydroxyl and hydroxymethyl groups at the 4-position alter polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Physicochemical and Pharmacological Implications

  • Solubility: The hydroxymethyl group in this compound enhances water solubility compared to its methyl-substituted analogue (CAS 1956435-41-8), which has higher lipophilicity due to the methyl group .
  • Synthetic Utility: Boc-protected derivatives (e.g., 4-Boc-2-piperazinecarboxamide, CAS 1125551-75-8) are often used as intermediates in API synthesis. Unlike this compound, these derivatives require deprotection steps, adding complexity to synthetic routes .

Analytical Method Comparisons

Retention times and column selectivity may vary based on substituent polarity .

Biologische Aktivität

(S)-Piperidin-3-ylmethanol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, characterized by its hydroxymethyl group at the 3-position of the piperidine ring, is often utilized in organic synthesis and pharmaceutical research. Its structural properties allow it to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action involves:

  • Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
  • Hydrophobic Interactions : The piperidine ring enhances binding affinity to hydrophobic pockets in proteins, which may influence various biological processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in preclinical models:

  • Cytotoxicity : In vitro studies indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a related piperidine derivative demonstrated better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .
CompoundCell LineIC50 (µg/mL)
(S)-Piperidin-3-ylmethanol HClFaDuNot specified
BleomycinFaDuReference

Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly regarding anxiety and depression:

  • Receptor Interactions : The compound interacts with serotonin and dopamine receptors, suggesting potential therapeutic applications in mood disorders.
Receptor TypeAffinity
Serotonin ReceptorsModerate
Dopamine ReceptorsModerate

Case Studies and Research Findings

  • Dual Action on Histamine Receptors : A study explored piperidine-based compounds that act as dual ligands for histamine H3 and sigma-1 receptors. These compounds exhibited analgesic properties in models of nociceptive and neuropathic pain, indicating that this compound could have similar multifunctional profiles .
  • Fragment-Based Screening : Research involving fragment-based screening identified small molecules that interact with specific targets related to this compound. These studies emphasized the importance of structural features for enhancing biological activity .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at specific positions can significantly alter biological activity. For example, compounds with certain substituents showed improved inhibition of histone acetyltransferases, which are critical in cancer progression .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (S)-Piperidin-3-ylmethanol hydrochloride?

this compound is typically synthesized via chiral resolution of racemic mixtures or asymmetric synthesis. Key steps include:

  • Catalytic hydrogenation : Reduction of a ketone intermediate (e.g., 3-pyridinylmethanone) using chiral catalysts to achieve enantioselectivity .
  • Chiral auxiliary methods : Use of chiral reagents like (R)- or (S)-BINOL to direct stereochemistry during cyclization or hydroxylation .
  • Purification : Recrystallization or chromatography to isolate the enantiomerically pure product. Validate purity via melting point analysis and chiral HPLC .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

  • Chiral HPLC : Use columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) and UV detection at 254 nm .
  • Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15° to +20° in methanol) .
  • NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) to confirm configuration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity (RH) for 6 months. Monitor degradation via HPLC and quantify impurities (e.g., piperidine derivatives) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (e.g., 10°C/min). Correlate with differential scanning calorimetry (DSC) to identify phase transitions .
  • Real-time stability : Store aliquots at 2–8°C, 25°C, and -20°C. Analyze monthly for changes in potency and enantiomeric excess .

Q. What strategies can resolve discrepancies in reported solubility profiles of this compound across studies?

  • Standardized solubility assays : Test solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 0.5°C) .
  • Sonication and centrifugation : Use probe sonication (e.g., 50 W for 10 min) to ensure complete dissolution, followed by filtration (0.22 µm) and UV spectrophotometry for quantification .
  • Cross-validate methods : Compare results from shake-flask versus potentiometric titration techniques to identify method-dependent biases .

Q. How can impurity profiling be optimized for this compound in pharmaceutical formulations?

  • HPLC-MS methods : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like (R)-enantiomer or des-methyl analogs at ppm levels .
  • Forced degradation studies : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Identify degradation pathways (e.g., hydrolysis of the hydroxyl group) .
  • Reference standards : Source USP/EP-certified impurities (e.g., piperidin-3-ylmethanol-related compound A) for quantification .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like sigma-1 receptors or acetylcholinesterase. Validate with in vitro assays (e.g., IC₅₀ determination) .
  • QSAR modeling : Train models on datasets of piperidine analogs to predict physicochemical properties (e.g., logP, pKa) and optimize bioavailability .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and stability of synthetic intermediates .

Data Contradiction and Validation

Q. How to address conflicting data on the biological activity of this compound in receptor-binding assays?

  • Standardize assay conditions : Use uniform cell lines (e.g., HEK293 for GPCR studies), buffer compositions, and incubation times (e.g., 1 hr at 37°C) .
  • Positive controls : Include reference compounds (e.g., haloperidol for sigma-1 receptor assays) to calibrate response thresholds .
  • Replicate studies : Perform triplicate experiments across independent labs to assess inter-laboratory variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperidin-3-ylmethanol hydrochloride
Reactant of Route 2
(S)-Piperidin-3-ylmethanol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.